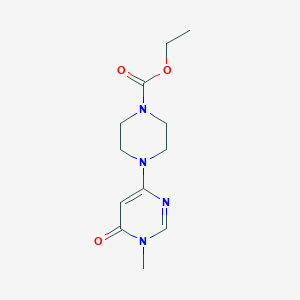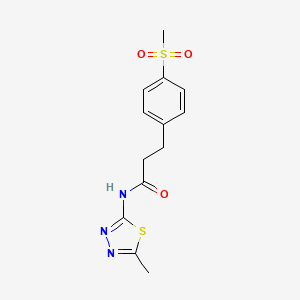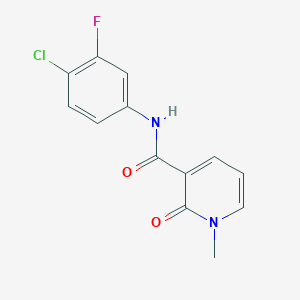
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a pyrimidinone moiety and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid with piperazine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidinone rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperazine or pyrimidinone derivatives.
科学的研究の応用
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials, such as polymers and supramolecular assemblies, due to its unique structural properties.
作用機序
The mechanism of action of Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
類似化合物との比較
Ethyl 4-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetate: This compound has a similar pyrimidinone moiety but differs in the substituents and overall structure.
2-ureido-4-(1H)-6-methyl-pyrimidinone: This compound shares the pyrimidinone core but has different functional groups and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound contains a pyrimidinyl group and is studied for its antiviral activity.
特性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
ethyl 4-(1-methyl-6-oxopyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-3-19-12(18)16-6-4-15(5-7-16)10-8-11(17)14(2)9-13-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
PCWCDABHCFHNFN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=CC(=O)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B15116834.png)
![3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B15116842.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15116850.png)

![4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B15116858.png)

![4-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-fluoroquinazoline](/img/structure/B15116865.png)
![2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15116868.png)
![3-[4-(But-3-en-1-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15116870.png)
![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15116878.png)
![N-(1-{1-[2-(2,4-dichlorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B15116883.png)
![3-({4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B15116886.png)
![6-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15116893.png)
![1-(1-methyl-1H-pyrazole-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15116915.png)
